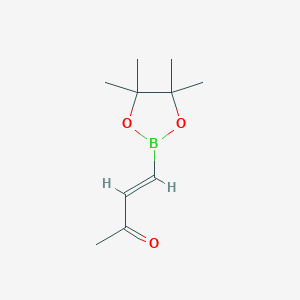

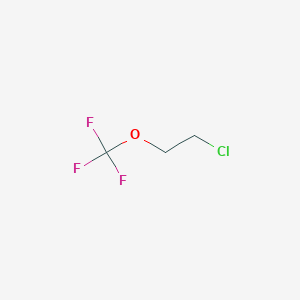

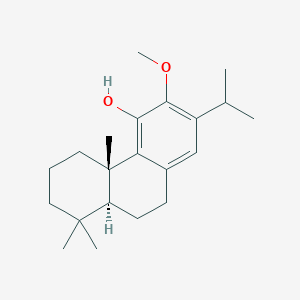

![molecular formula C9H8BrNS B3034459 6-溴-2,5-二甲基苯并[d]噻唑 CAS No. 178396-28-6](/img/structure/B3034459.png)

6-溴-2,5-二甲基苯并[d]噻唑

描述

6-Bromo-2,5-dimethylbenzo[d]thiazole is a brominated thiazole derivative. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. The bromine atom at the 6-position and the methyl groups at the 2 and 5 positions are indicative of the compound's potential for further chemical reactions and its utility in various chemical syntheses.

Synthesis Analysis

The synthesis of brominated thiazole derivatives can be achieved through various methods. For instance, radical bromination of 4,5-dimethylthiazole using N-bromosuccinimide can yield mono-, tri-, and tetrabromo compounds with good regioselectivity . Another approach involves the preparation of 4-(Bromomethyl)-5-(dibromomethyl)thiazole, which can be treated with sodium iodide to generate a thiazole o-quinodimethane, which is then trapped with dienophiles to form 6-substituted-4,5-dihydrobenzothiazoles .

Molecular Structure Analysis

The molecular structure of brominated thiazole derivatives can be elucidated using various spectroscopic techniques. For example, X-ray diffraction analysis can be used to determine the crystal structure of such compounds . Density functional theory (DFT) calculations can provide insights into the molecular geometry and vibrational frequencies, which can be compared with experimental data to confirm the structure .

Chemical Reactions Analysis

Brominated thiazole derivatives can undergo a variety of chemical reactions. They can form salts and co-crystals with carboxylic acid derivatives, which involve non-covalent interactions such as hydrogen bonding . They can also react with different reagents to form a wide range of thiazole derivatives, as demonstrated by the synthesis of various compounds from 2-bromo-1-(3,4-dimethylphenyl)ethanone . The bromination specificity can vary depending on the substituents present in the thiazole ring and the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiazole derivatives can be characterized by their melting points, elemental analysis, and spectroscopic data (IR, UV-Vis, NMR) . Theoretical calculations, such as DFT and time-dependent DFT (TD-DFT), can predict properties like frontier molecular orbitals and molecular electrostatic potential maps, which are important for understanding the reactivity and interactions of these compounds .

Relevant Case Studies

Case studies involving 6-Bromo-2,5-dimethylbenzo[d]thiazole derivatives can be found in the context of their biological activity. For instance, a study on the synthesis and characterization of a cadmium (II) complex derived from a bromo thiazolyl azo ligand showed antifungal and antibacterial activities . Another study focused on the bromination of 6-(2-furyl)imidazo[2,1-b]thiazole and its derivatives, revealing insights into the regioselectivity of bromination reactions .

科学研究应用

抗伤害感受作用: 一项关于与 6-溴-2,5-二甲基苯并[d]噻唑具有结构相似性的吡唑基-噻唑衍生物的研究表明,该衍生物可在不影响自发运动或旋转棒性能的情况下对小鼠表现出抗伤害感受作用,表明其在疼痛管理应用中的潜力 (Prokopp 等人,2006)。

代谢分析: 对大鼠中 4-溴-2,5-二甲氧基苯乙胺代谢的研究确定了几种尿液代谢物,表明该化合物的代谢途径以及研究类似溴化化合物的代谢的潜力 (Kanamori 等人,2002)。

治疗应用: 噻唑衍生物因其治疗潜力而被广泛探索,包括抗氧化、镇痛、抗炎和抗肿瘤活性。此类研究强调了基于噻唑的化合物的药学相关性,包括与 6-溴-2,5-二甲基苯并[d]噻唑相似的化合物 (Leoni 等人,2014)。

药物发现: 研究强调了噻唑骨架在药物化学中的重要性,导致发现了具有各种生物活性的新药。这表明 6-溴-2,5-二甲基苯并[d]噻唑有可能为药物发现工作做出贡献 (Sharma 等人,2019)。

安全和危害

属性

IUPAC Name |

6-bromo-2,5-dimethyl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNS/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFVLYMSCHNSRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)SC(=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

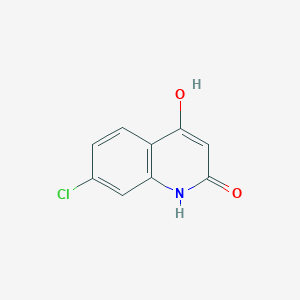

![3-benzyl 7-tert-butyl 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B3034377.png)

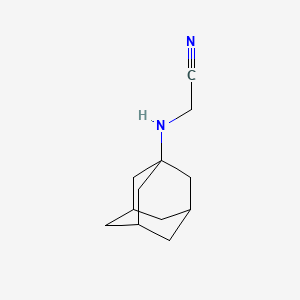

![5-{[(2E)-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid](/img/structure/B3034384.png)

![4-[(4-Bromophenyl)(4-formylphenyl)amino]benzaldehyde](/img/structure/B3034389.png)